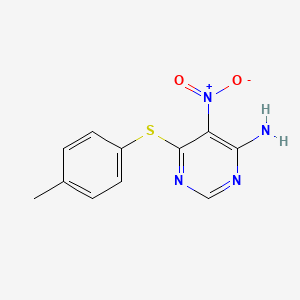

5-Nitro-6-(p-tolylthio)pyrimidin-4-amine

Description

5-Nitro-6-(p-tolylthio)pyrimidin-4-amine is a pyrimidine derivative featuring a nitro group at position 5, a para-tolylthio substituent at position 6, and an amine group at position 3. Pyrimidine derivatives are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The para-tolylthio group contributes to lipophilicity, which may improve membrane permeability but could also introduce metabolic instability due to sulfur’s susceptibility to oxidation .

Properties

IUPAC Name |

6-(4-methylphenyl)sulfanyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-7-2-4-8(5-3-7)18-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBWRJPQZVNWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-6-(p-tolylthio)pyrimidin-4-amine typically involves the following steps:

Thioether Formation: The p-tolylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol (such as p-tolylthiol) reacts with a halogenated pyrimidine precursor.

Amination: The amino group can be introduced through amination reactions, often involving the use of ammonia or amines under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form corresponding amines.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The p-tolylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

Reduction: 5-Amino-6-(p-tolylthio)pyrimidin-4-amine.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Nitro-6-(p-tolylthio)pyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its reactivity and potential as a precursor in organic synthesis.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand in binding studies. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a subject of interest in drug discovery.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it valuable in materials science research.

Mechanism of Action

The mechanism of action of 5-Nitro-6-(p-tolylthio)pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The p-tolylthio group can enhance the compound’s binding affinity to certain targets, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly impacts electronic, steric, and pharmacokinetic properties:

5-Nitro-6-(p-tolyloxy)pyrimidin-4-amine

- Substituent : Para-tolyloxy (O-C₆H₄-CH₃).

- Key Differences: Replacing sulfur with oxygen reduces lipophilicity and may enhance metabolic stability.

5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine (CAS 450346-29-9)

- Substituent: 3-Trifluoromethylphenoxy (O-C₆H₄-CF₃).

- This compound’s higher polarity may reduce membrane permeability compared to the para-tolylthio analog .

N-(2-Fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine

Core Structure Modifications

5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 885269-55-6)

- Core Modification: Thieno[2,3-d]pyrimidine fused ring system.

- However, higher molecular weight (308.2 g/mol) and reduced solubility may limit applications .

Comparative Data Table

*Estimated based on structural analogs.

Biological Activity

5-Nitro-6-(p-tolylthio)pyrimidin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C11H12N4O2S

- Molecular Weight : 252.31 g/mol

- CAS Number : 681271-75-0

This compound features a pyrimidine ring substituted with a nitro group and a p-tolylthio group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against various pathogens and cancer cell lines. Below are key findings from recent studies:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against a range of bacterial strains. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Klebsiella pneumoniae | 64 | Weak |

| Pseudomonas aeruginosa | 32 | Moderate |

These results indicate that the compound is particularly effective against E. coli, suggesting potential applications in treating infections caused by Gram-negative bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. A notable study assessed its effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The findings are presented in the following table:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 15 | Cytotoxic |

| HeLa | 10 | Highly Cytotoxic |

| A549 | 20 | Moderate Cytotoxic |

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial death.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, resulting in cell death.

- Interference with DNA Replication : The structural similarity to nucleobases allows it to interfere with DNA replication processes in rapidly dividing cells.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various pyrimidine derivatives, including this compound, against ESKAPE pathogens. The compound showed promising results, particularly against E. coli and S. aureus .

- Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on MCF-7 and HeLa cells. The results indicated that treatment with the compound led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.